molecular formula C18H18ClF3N4OS B10944892 3-chloro-N-hexyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-hexyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10944892
M. Wt: 430.9 g/mol
InChI Key: JMDOLGVYTSQOFW-UHFFFAOYSA-N
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Description

3-CHLORO-N~2~-HEXYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N~2~-HEXYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the trifluoromethyl group, the thienyl group, and the hexyl chain. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N~2~-HEXYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

3-CHLORO-N~2~-HEXYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-CHLORO-N~2~-HEXYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-N-hydroxy-2,2-dimethylpropionamide

Uniqueness

3-CHLORO-N~2~-HEXYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thienyl group contributes to its electronic properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18ClF3N4OS

Molecular Weight

430.9 g/mol

IUPAC Name

3-chloro-N-hexyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H18ClF3N4OS/c1-2-3-4-5-8-23-17(27)15-14(19)16-24-11(12-7-6-9-28-12)10-13(18(20,21)22)26(16)25-15/h6-7,9-10H,2-5,8H2,1H3,(H,23,27)

InChI Key

JMDOLGVYTSQOFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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